molecular formula C4H9BF3KO B1392817 Potassium trifluoro(3-methoxypropyl)boranuide CAS No. 1445848-21-4

Potassium trifluoro(3-methoxypropyl)boranuide

Cat. No. B1392817
M. Wt: 180.02 g/mol
InChI Key: ULLVFUXQOZFVDQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methoxypropyl)boranuide, also known as KTFPB, is an organoboron compound that is widely used in organic chemistry. It is a white, crystalline solid that is soluble in water . Its chemical formula is K[BF(CF3)(OCH2CH2CH3)2] .


Molecular Structure Analysis

The molecular formula of Potassium trifluoro(3-methoxypropyl)boranuide is C4H9BF3KO . The InChI code is 1S/C4H9BF3O.K/c1-9-4-2-3-5 (6,7)8;/h2-4H2,1H3;/q-1;+1 . The Canonical SMILES is [B-] (CCCOC) (F) (F)F. [K+] . The molecular weight is 180.02 g/mol .


Physical And Chemical Properties Analysis

Potassium trifluoro(3-methoxypropyl)boranuide is a white, crystalline solid that is soluble in water . Its melting point is 218-220 . The molecular weight is 180.02 g/mol .

Scientific Research Applications

Enantioselective Synthesis

Potassium trifluoro(organo)borates, including potassium trifluoro(3-methoxypropyl)boranuide, are used in the enantioselective synthesis of alpha-amino esters and alanine derivatives. These reactions are catalyzed by chiral rhodium complexes, leading to high yields and enantiomeric excesses, making them valuable in the production of optically active compounds (Navarre et al., 2008); (Navarre et al., 2004).

Organic Synthesis

Potassium trifluoro(organo)borates are highly stable organoboron derivatives that have shown remarkable reactivity in various organic reactions. They are more reactive than boronic acids or esters in transmetallation reactions with transition metals, offering new pathways in organic synthesis (Darses & Genêt, 2003).

Asymmetric Catalysis

These compounds are used in asymmetric catalysis, such as in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters. This leads to Michael adducts with high yields and enantiomeric excesses, highlighting their role in producing chiral molecules (Navarre et al., 2005).

Cross-Coupling Reactions

Potassium trifluoro(organo)borates are also utilized in cross-coupling reactions. For instance, a cross-coupling reaction of aromatic aldehydes with potassium trifluoro(organo)borates can produce ketones, showcasing a new method for C-H bond activation (Pucheault et al., 2004).

Nucleophilic Trifluoromethylation

These compounds are shown to be convenient for nucleophilic trifluoromethylation, providing an avenue for introducing trifluoromethyl groups into various substrates (Levin et al., 2011).

Safety And Hazards

Potassium trifluoro(3-methoxypropyl)boranuide is classified as a hazardous substance. It has the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;trifluoro(3-methoxypropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLVFUXQOZFVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-methoxypropyl)boranuide

CAS RN

1445848-21-4
Record name potassium trifluoro(3-methoxypropyl)boranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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